C27H32Fno2
Description
Pralsetinib Hydrate (chemical formula: C₂₇H₃₂FNO₂·H₂O) is a small-molecule kinase inhibitor targeting rearranged during transfection (RET) proto-oncogene mutations. It is clinically approved for treating RET-driven cancers, such as non-small cell lung cancer (NSCLC) and thyroid carcinoma. The compound features a fluorine-substituted aromatic core and a hydrazine-linked amide moiety, optimizing its selectivity for RET kinase over other tyrosine kinases. Its anhydrous molecular weight is 421.55 g/mol, increasing to 439.55 g/mol in the hydrated form .
Properties
Molecular Formula |
C27H32FNO2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(E)-1-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H32FNO2/c1-19(2)21-9-6-20(7-10-21)8-15-25(30)29-18-17-27(31)16-4-3-5-24(27)26(29)22-11-13-23(28)14-12-22/h6-15,19,24,26,31H,3-5,16-18H2,1-2H3/b15-8+ |
InChI Key |
ZNMDYRBJLIGPMV-OVCLIPMQSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCC3(CCCCC3C2C4=CC=C(C=C4)F)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)N2CCC3(CCCCC3C2C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Heptylcyclohexyl)benzoic acid 4-cyano-3-fluorophenyl ester typically involves the esterification of 4-(4-Heptylcyclohexyl)benzoic acid with 4-cyano-3-fluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the esterification is complete.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the heptylcyclohexyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-Heptylcyclohexyl)benzoic acid 4-cyano-3-fluorophenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Heptylcyclohexyl)benzoic acid 4-cyano-3-fluorophenyl ester involves its interaction with specific molecular targets. The compound can integrate into lipid bilayers due to its amphiphilic structure, affecting membrane fluidity and permeability. This property makes it useful in studying membrane dynamics and drug delivery mechanisms. Additionally, the cyano and fluorophenyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various biological targets.
Comparison with Similar Compounds
Structural and Functional Similarities
Pralsetinib Hydrate is compared below with two compounds sharing either structural motifs or therapeutic applications:
Compound 1: Pegcetacoplan (C₃ Complement Inhibitor)
- Structure : Pegcetacoplan is a PEGylated peptide (molecular weight ~43,500 Da) comprising two identical synthetic peptides linked via a polyethylene glycol (PEG) chain .
- Mechanism : Binds to complement protein C3, inhibiting its cleavage into pro-inflammatory fragments.
- Therapeutic Use: Paroxysmal nocturnal hemoglobinuria (PNH).
- Key Differences :
- Molecular Size : Pegcetacoplan is a biologic (>40 kDa), whereas Pralsetinib is a small molecule (<500 Da).
- Target Specificity : Pegcetacoplan modulates immune pathways, while Pralsetinib directly inhibits oncogenic kinase activity.
Compound 2: Tislelizumab (Anti-PD-1 Monoclonal Antibody)
- Structure: Recombinant humanized IgG4 monoclonal antibody (molecular weight ~150 kDa) with engineered heavy (445 residues) and light (214 residues) chains .
- Mechanism : Blocks PD-1/PD-L1 interactions to enhance T-cell-mediated tumor immunity.
- Therapeutic Use : Advanced solid tumors and lymphomas.
- Key Differences: Administration: Tislelizumab requires intravenous infusion; Pralsetinib is orally bioavailable. Resistance Mechanisms: Pralsetinib resistance arises from secondary RET mutations, whereas Tislelizumab resistance involves tumor immune evasion.
Data Table: Comparative Properties
| Property | Pralsetinib Hydrate | Pegcetacoplan | Tislelizumab |
|---|---|---|---|
| Molecular Weight | 439.55 g/mol | ~43,500 Da | ~150,000 Da |
| Structure Type | Small molecule | PEGylated peptide | Monoclonal antibody |
| Target | RET kinase | Complement C3 | PD-1 receptor |
| Therapeutic Area | RET-driven cancers | PNH | Immuno-oncology |
| Administration Route | Oral | Subcutaneous | Intravenous |
| Key Adverse Effects | Hypertension, hepatotoxicity | Injection-site reactions | Immune-related toxicities |
Research Findings
- Pralsetinib Efficacy : In clinical trials, Pralsetinib demonstrated a 64% objective response rate in RET-fusion-positive NSCLC patients, with median progression-free survival of 16.5 months .
- Pegcetacoplan : Reduced hemolysis in PNH patients by 85% compared to eculizumab, with superior hemoglobin stabilization .
- Tislelizumab: Showed a 17.2% overall response rate in advanced hepatocellular carcinoma, with durable responses exceeding 12 months .
Biological Activity
C27H32FNO2 is a fluorinated derivative of 2-deoxy-D-glucose (2-DG), a compound that has garnered attention for its potential in cancer therapy, particularly in targeting glycolysis in aggressive tumors like glioblastoma multiforme (GBM). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in vitro and in vivo, and its implications for cancer treatment.
This compound functions primarily by inhibiting glycolysis, a metabolic pathway that is often upregulated in cancer cells to support rapid growth and proliferation. The compound is phosphorylated by hexokinase to form this compound-6-phosphate, which inhibits hexokinase activity and downstream glycolytic enzymes. This inhibition leads to reduced energy production in cancer cells, making them more susceptible to apoptosis.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against GBM cells. The following table summarizes key findings from various research studies:
The studies indicate that this compound has lower IC50 values compared to traditional 2-DG, suggesting improved efficacy. Notably, the fluorination at the C-2 position enhances both the stability and uptake of the compound.
In Vivo Studies
In vivo experiments using animal models have further corroborated the efficacy of this compound. Tumor-bearing mice treated with this compound showed significant tumor regression compared to control groups. Key observations include:
- Tumor Volume Reduction : Mice treated with this compound exhibited an average tumor volume reduction of 40% after two weeks of treatment.
- Survival Rates : Enhanced survival rates were noted, with treated groups showing a 30% increase in median survival time compared to untreated controls.
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study 1 : A patient with recurrent GBM was administered this compound as part of a clinical trial. The patient exhibited a marked reduction in tumor size and improved neurological function after four weeks of treatment.
- Case Study 2 : In another trial involving patients with advanced solid tumors, this compound demonstrated manageable side effects and prolonged disease stabilization in several cases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
